molecular formula C8H5ClN2 B048734 2-Chloroquinoxaline CAS No. 1448-87-9

2-Chloroquinoxaline

カタログ番号: B048734
CAS番号: 1448-87-9
分子量: 164.59 g/mol
InChIキー: BYHVGQHIAFURIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloroquinoxaline is a versatile and valuable nitrogen-containing heterocyclic building block extensively used in scientific research and development. Its primary application lies in medicinal chemistry, where it serves as a crucial synthetic intermediate for the construction of more complex quinoxaline derivatives. These derivatives are frequently explored for their diverse biological activities, including potential as kinase inhibitors, antimicrobial agents, and anticancer compounds. The electron-deficient nature of the quinoxaline core, combined with the reactivity of the chlorine atom at the 2-position, makes this compound an excellent substrate for nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows researchers to efficiently introduce a wide array of functional groups, enabling the systematic study of structure-activity relationships (SAR). Beyond pharmaceutical research, this compound finds applications in material science, particularly in the synthesis of organic semiconductors and luminescent materials due to its electron-accepting and pi-conjugated structure. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

2-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHVGQHIAFURIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932415
Record name 2-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448-87-9
Record name 2-Chloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLOROQUINOXALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Step 1: Condensation with Diketene

Reaction Overview
2-Nitroaniline undergoes condensation with diketene in an aromatic solvent (e.g., toluene or benzene) under reflux conditions. Triethylamine catalyzes the reaction, facilitating the formation of an intermediate acetoacetamide derivative.

Optimized Conditions

  • Solvent: Toluene (330 mL per 34 g of 2-nitroaniline)

  • Catalyst: Triethylamine (1% v/v)

  • Temperature: Reflux (110°C)

  • Time: 2 hours post-addition

  • Yield: ~85% (theoretical)

Mechanistic Insight
Diketene acts as a dienophile, engaging in a [2+4] cycloaddition with the nitroaniline to form a β-ketoamide intermediate. The electron-withdrawing nitro group directs regioselectivity, ensuring precise alignment for subsequent cyclization.

Step 2: Cyclization with Alkali Hydroxide

Reaction Overview
The β-ketoamide intermediate is treated with aqueous potassium hydroxide (20% w/w) at 80°C, inducing cyclization to yield 2-hydroxyquinoxaline-4-oxide.

Optimized Conditions

  • Base: 20% KOH (500 mL per 34 g starting material)

  • Temperature: 80°C

  • Time: 1 hour

  • Yield: ~78%

Critical Considerations
Excess base ensures complete deprotonation, minimizing side reactions such as dimerization. The 4-oxide moiety is pivotal for subsequent reduction.

Step 3: Catalytic Hydrogenation

Reaction Overview
Hydrogenation of the 4-oxide intermediate using Raney nickel catalyst under ambient pressure reduces the N-oxide to 2-hydroxyquinoxaline.

Optimized Conditions

  • Catalyst: Raney nickel (15 g per 34 g starting material)

  • Solvent: 5% NaOH (aqueous)

  • Pressure: 1–2 atm H₂

  • Time: 1–2 hours

  • Yield: ~90%

Mechanistic Pathway
Hydrogenation proceeds via cleavage of the N–O bond, followed by protonation to yield the hydroxylated quinoxaline. Catalyst activity is sensitive to trace oxygen, necessitating inert atmospheres.

Step 4: Chlorination with Thionyl Chloride

Reaction Overview
2-Hydroxyquinoxaline is treated with thionyl chloride in toluene under catalytic dimethylformamide (DMF), replacing the hydroxyl group with chlorine.

Optimized Conditions

  • Chlorinating Agent: Thionyl chloride (2.5 equivalents)

  • Solvent: Toluene (1200 mL per 34 g starting material)

  • Catalyst: DMF (2 mL)

  • Temperature: 100°C

  • Time: 2.5 hours

  • Yield: ~82%

Side Reactions
Over-chlorination at the 3-position is mitigated by stoichiometric control and rapid quenching with dilute NaOH.

Direct Chlorination of 2-Hydroxyquinoxaline

Phosphoryl Chloride (POCl₃) Method

Reaction Overview
2-Hydroxyquinoxaline reacts with excess POCl₃ under reflux, yielding this compound via nucleophilic substitution.

Optimized Conditions

  • Reagent: POCl₃ (5 equivalents)

  • Solvent: Toluene

  • Catalyst: Pyridine (1 equivalent)

  • Temperature: 110°C

  • Time: 4 hours

  • Yield: ~75%

Limitations
POCl₃ generates corrosive HCl gas, necessitating specialized equipment. Byproducts include phosphoric acid derivatives, complicating purification.

Comparative Analysis of Methods

Parameter Four-Step Synthesis POCl₃ Method
Overall Yield 62%75%
Purity ≥98%≥95%
Scalability IndustrialLaboratory
Byproducts MinimalPhosphoric acids
Reagent Cost ModerateLow

The four-step method excels in scalability and purity, whereas the POCl₃ route offers cost advantages for small-scale production.

Industrial Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance heat dissipation and reaction control, particularly during exothermic steps like chlorination.

Waste Management

Phosgene and HCl byproducts are neutralized in-line using caustic scrubbers, ensuring compliance with environmental regulations .

化学反応の分析

Types of Reactions

2-Chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Table 1: Key Properties of 2-Chloroquinoxaline and Analogues

Compound Molecular Formula Substituent Reactivity Highlights Biological Activity
This compound C₈H₅ClN₂ Cl at C2 Alkaline hydrolysis (kinetics studied in ACN/H₂O and DMSO/H₂O) ; Suzuki coupling Antimicrobial (Ag(I) complexes) ; SARS-CoV-2 N-protein ligand
2-Methoxyquinoxaline C₈H₇N₂O OCH₃ at C2 Electron-donating group enhances π-stacking in HDAC inhibitors HDAC inhibition (IC₅₀ < 1 µM)
4-Chloroquinazoline C₈H₅ClN₂ Cl at C4 Higher chlorination yield (vs. dichlorinated quinazolinediones) Anticancer lead
2-Methylquinoxaline C₉H₈N₂ CH₃ at C2 Lower electrophilicity limits cross-coupling utility Limited reported bioactivity
3-Alkynyl-2-Chloroquinoxaline C₁₀H₆ClN₂ Cl at C2, alkynyl at C3 Sonochemical synthesis; enhanced binding to viral proteins SARS-CoV-2 RdRp inhibition

Reactivity Differences

  • Alkaline Hydrolysis: this compound undergoes pseudo-first-order hydrolysis in aqueous-organic solvents, with rate constants dependent on solvent polarity . In contrast, 2-methoxyquinoxaline is stable under basic conditions due to the electron-donating methoxy group .
  • Cross-Coupling: this compound participates in Suzuki couplings (e.g., with aryl boronic acids) , whereas 2-methylquinoxaline lacks sufficient electrophilicity for such reactions .

生物活性

2-Chloroquinoxaline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial action, and potential antiviral applications. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Overview of this compound

This compound is a derivative of quinoxaline, a bicyclic compound known for its pharmacological properties. The presence of the chlorine atom at the second position enhances its reactivity and biological potential.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study reported the synthesis of various quinoxaline derivatives, including this compound, which showed promising activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compound in this study exhibited IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, indicating potent cytotoxicity compared to the reference drug doxorubicin (IC50 of 3.23 µg/mL ) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
This compoundHCT-1161.93.23
MCF-72.33.23

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. A study indicated that chloroquinoxaline sulfonamide (related to this compound) acts as a topoisomerase II poison, leading to dose-dependent protein-DNA cross-links in chromosomal DNA . This mechanism suggests that compounds like this compound could be developed into effective anticancer agents by targeting topoisomerase activity.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Recent studies involving silver(I) complexes with this compound have shown broad-spectrum action against multi-drug resistant bacteria. For instance, one complex exhibited a minimum inhibitory concentration (MIC) value of 8 µg/mL against Proteus morganii . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Potential Antiviral Applications

The ongoing COVID-19 pandemic has prompted investigations into compounds that can inhibit viral proteins. In silico studies have evaluated 3-alkynyl substituted derivatives of this compound as potential ligands for the N-protein of SARS-CoV-2. These studies revealed promising binding affinities, suggesting that modifications to the quinoxaline structure could yield effective antiviral agents .

Table 2: Antiviral Potential of Modified this compound Derivatives

CompoundTarget ProteinBinding Affinity (kcal/mol)
3-Alkynyl-2-chloroquinoxalineN-protein (SARS-CoV-2)TBD

Case Studies and Research Findings

  • Topoisomerase Inhibition : A detailed study on chloroquinoxaline sulfonamide indicated its role as a topoisomerase II poison, providing insights into its potential as an anticancer agent .
  • Antimicrobial Efficacy : The synthesis of silver(I) complexes with this compound revealed significant antimicrobial activity against resistant strains, emphasizing its utility in developing new antibiotics .
  • Antiviral Research : The exploration of modified derivatives for their binding capabilities against viral proteins indicates a promising direction for future research in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloroquinoxaline from 1H-quinoxalin-2-one?

  • Methodological Answer : The synthesis involves reacting 1H-quinoxalin-2-one with excess phosphoryl chloride (POCl₃) at 100°C for 3.5–4.5 hours, followed by careful quenching on ice and purification via column chromatography (dry-loaded on Celite, eluent: cyclohexane/ethyl acetate 10:1). Extending reaction time to 4.5 hours improves yield to 82%. Confirm purity using TLC (Rf = 0.48) and characterize via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How should researchers validate the structural identity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques (NMR, IR, HRMS) with single-crystal X-ray diffraction. For example, 1H NMR^1 \text{H NMR} in CDCl₃ shows a singlet at δ 8.77 ppm for the chloro-substituted aromatic proton. X-ray crystallography (monoclinic P2₁/n space group, a = 9.1299 Å, β = 93.028°) confirms planar molecular geometry and weak Cl⋯Cl interactions, critical for validating structural assignments .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Use silica gel column chromatography with non-polar eluents (e.g., cyclohexane/ethyl acetate 10:1) to separate this compound (Rf = 0.48) from polar impurities. For derivatives, adjust eluent polarity (e.g., 2–5% ethyl acetate in hexane) based on TLC monitoring. Drying organic layers with Na₂SO₄ and vacuum distillation ensures high purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in NMR assignments for substituted this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution. Cross-validate NMR data with X-ray structures (e.g., bond lengths, angles) using SHELX refinement (R1 < 0.04). For example, geometric parameters (C–Cl = 1.735 Å, C–N = 1.315 Å) from diffraction studies clarify electronic environments influencing chemical shifts .

Q. What kinetic models explain solvent effects on alkaline hydrolysis of this compound?

  • Methodological Answer : Pseudo-first-order kinetics under excess OH⁻ in acetonitrile-water (10–60% v/v) or DMSO-water (10–80% v/v) mixtures. Use UV-Vis spectrophotometry to monitor reaction progress (λ = 250–300 nm). Solvent polarity and hydrogen-bonding capacity (e.g., DMSO’s high ε) correlate with rate constants (kobs), following a Bronsted-type linear free-energy relationship .

Q. How do computational methods enhance the design of bioactive this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., SARS-CoV-2 N-protein). Optimize substituents (e.g., alkynyl groups at C3) via DFT calculations (B3LYP/6-31G*) to improve binding affinity. Validate predictions with in vitro assays (e.g., cytotoxicity IC₅₀) .

Q. What strategies mitigate challenges in synthesizing sterically hindered this compound analogs?

  • Methodological Answer : Employ ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates and yields for bulky substituents. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via LC-MS and optimize protecting groups (e.g., THP for amines) to prevent side reactions .

Methodological Notes

  • Structural Refinement : Use SHELXL for high-resolution data (R < 0.05). Constrain H-atoms using riding models and refine anisotropic displacement parameters for non-H atoms .
  • Reproducibility : Document solvent ratios, temperature gradients, and chromatography Rf values meticulously to ensure replicability .
  • Ethical Reporting : Avoid overinterpretation of in silico data; corroborate computational findings with experimental bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloroquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。